molecular formula C16H11N5O3S B11060541 2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid

2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B11060541
M. Wt: 353.4 g/mol
InChI Key: JTNHWYIXQVQALU-UHFFFAOYSA-N
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Description

2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring substituted with amino and cyano groups, linked to a benzoic acid moiety through a sulfanyl-acetyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Substitution Reactions: Amino and cyano groups are introduced to the pyridine ring via substitution reactions.

    Formation of the Sulfanyl-Acetyl Bridge: The sulfanyl-acetyl bridge is formed by reacting the pyridine derivative with a suitable thiol and acylating agent.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The amino and cyano groups on the pyridine ring can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfanyl-acetyl bridge may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
  • 2-({2-[(6-AMINO-3,5-DICYANO-4-(CYCLOPROPYLMETHOXY)PHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE)

Uniqueness

2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and cyano groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11N5O3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C16H11N5O3S/c17-6-9-5-10(7-18)15(21-14(9)19)25-8-13(22)20-12-4-2-1-3-11(12)16(23)24/h1-5H,8H2,(H2,19,21)(H,20,22)(H,23,24)

InChI Key

JTNHWYIXQVQALU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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